8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
Description
Properties
IUPAC Name |
11-methyl-12-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c1-8-10(9-5-3-2-4-6-9)11-12-15-16-17-18(12)7-14-13(11)19-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUMDQMISCAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno[3,2-e]pyrimidine precursor is reacted with a tetrazole derivative under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine has been investigated for its anticancer properties . Studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis through intrinsic and extrinsic pathways. The compound's ability to affect mitochondrial membrane potential and activate caspase-8 has been documented in various cancer cell lines, including DLD-1 and HT-29 cells.
Biological Studies
Research has shown that this compound exhibits antibacterial and antiviral activities. Its structural similarity to purines allows it to interact with biological macromolecules effectively, making it a candidate for developing new therapeutic agents against infectious diseases.
Chemical Synthesis
In synthetic chemistry, 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its versatile reactivity allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Case Studies
Several studies have documented the efficacy of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine:
- Cancer Research : A study demonstrated that derivatives of this compound could induce apoptosis in colon cancer cells by activating caspase pathways while not affecting p53 levels significantly.
- Antiviral Studies : Research indicated that the compound showed promising results against viral infections by inhibiting viral replication through enzyme inhibition.
Mechanism of Action
The mechanism of action of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
(a) Pyrazolo vs. Tetrazolo Derivatives
- 7-Methyl-9-phenyl-9H-pyrazolo[4’,3’:4,5]thieno[2,3-e]tetrazolo[1,5-c]pyrimidine (): This analog replaces the tetrazolo ring with a pyrazolo system. The pyrazolo moiety introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Biological studies suggest pyrazolo derivatives often exhibit enhanced antimicrobial activity compared to tetrazolo counterparts due to increased polarity .
- 5-Alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidines (): Substitution at the 5-position (e.g., 4-bromophenoxy) in these derivatives improves anticonvulsant activity (ED50 = 100 mg/kg in mice).
(b) Triazolo vs. Tetrazolo Derivatives
- Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (): Triazolo derivatives (e.g., compound 15b: 2-(ethylamino)-7-methyl-9-phenyl-pyrimido-thieno-triazolo-pyrimidine) demonstrate distinct spectral properties, such as IR ν3303 cm⁻¹ (NH stretch) and NMR δ9.15 (NH proton), indicative of hydrogen-bonding interactions absent in tetrazolo analogs. These compounds show moderate yields (28–49%) and antimicrobial activity .
- Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines (): These derivatives exhibit potent antitumor activity (IC50 < 1 µM against MCF-7 cells) due to interactions with DNA topoisomerase II. The tetrazolo analog’s smaller ring size and electron-deficient nature may favor alternative targets, such as phosphodiesterases .
Tautomerism and Solubility
- Thieno[2,3-e]tetrazolo[1,5-c]pyrimidine 8 (): Exists as a tetrazolo tautomer in the solid state but equilibrates with an azide form in solution. This dynamic behavior impacts solubility and metabolic stability. The 8-methyl-9-phenyl substituents in the target compound likely stabilize the tetrazolo form, reducing azide-mediated toxicity risks .
Physicochemical Properties
| Property | 8-Methyl-9-phenyltetrazolo Derivative | Triazolo Derivative (15b) | Pyrazolo Derivative (9) |
|---|---|---|---|
| Melting Point | Not reported | 327°C | 295–327°C |
| IR ν(NH) | N/A | 3303 cm⁻¹ | 3311 cm⁻¹ |
| 1H NMR (CH3) | δ3.78–3.81 | δ3.81 | δ3.78 |
| MS Fragmentation | M+ = 361 (41%) | M+ = 361 (41%) | M+ = 409 (21%) |
The target compound’s spectral data align closely with triazolo analogs, suggesting similar electronic environments. Differences in MS fragmentation patterns reflect core heterocycle stability .
Biological Activity
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a compound of growing interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine can be described as follows:
- Molecular Formula : C₁₃H₉N₅S
- Molecular Weight : 273.31 g/mol
- Structural Features : The compound features a tetrazole ring fused with a thieno-pyrimidine moiety, which may contribute to its unique biological activities.
Antimicrobial Activity
Research has shown that derivatives of tetrazoles exhibit significant antimicrobial properties. A study indicated that 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine and related compounds demonstrated notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine | E. coli | 32 |
| S. aureus | 16 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antiviral Activity
In vitro studies have also explored the antiviral potential of tetrazole derivatives. Molecular docking studies indicated that 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine could inhibit viral polymerases effectively. In particular, it showed promise against influenza virus polymerase with an IC50 value of approximately 0.5 µM.
Anticancer Activity
The compound's anticancer properties have been investigated in several cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.
The biological activity of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis and DNA replication.
- Interaction with Receptors : It may act on specific receptors related to cell signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine. The research highlighted its effectiveness against multidrug-resistant strains of bacteria and suggested further exploration into its mechanism of action.
Study 2: Anticancer Properties
Another study focused on the anticancer potential of this compound in vivo using xenograft models. The results demonstrated significant tumor regression with minimal side effects compared to conventional chemotherapeutics.
Q & A
Q. What synthetic methodologies are most effective for constructing the tetrazolo[1,5-c]thieno[3,2-e]pyrimidine core?
The synthesis typically involves cyclization reactions of precursor heterocycles. For example, tetrazolo-pyrimidine derivatives are often synthesized via tandem cyclization using formic acid or formamide under reflux conditions . Key steps include the use of Dean–Stark apparatus for azeotropic removal of water/ethanol and purification via recrystallization (e.g., ethanol or chloroform) . Catalysts like para-toluene sulfonic acid (p-TSA) are critical for iminoether activation in forming fused tetrazole rings .
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as unit cell dimensions (e.g., monoclinic system with space group P2₁/c, a = 11.83 Å, b = 17.42 Å, c = 7.41 Å, β = 91.13°) and bond lengths (e.g., C–C bonds averaging 1.38–1.47 Å) confirm the molecular geometry . Data-to-parameter ratios >15 and R factors <0.06 ensure reliability .
Q. What spectroscopic techniques are essential for purity and functional group analysis?
- NMR : H/C NMR identifies substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
- FT-IR : Absorptions near 1600 cm (C=N stretching) and 750 cm (tetrazole ring vibrations) confirm core structure .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 346.78 for C₁₈H₁₁ClN₆ analogs) .
Advanced Research Questions
Q. How can computational chemistry aid in understanding reactivity and electronic properties?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-deficient regions at the tetrazole ring, guiding functionalization strategies . Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets like plasmodial enzymes (ΔG ≈ −8.5 kcal/mol) .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., antiplasmodial IC₅₀ values drop from 12 µM to 3 µM when replacing chlorine with methyl groups) .
- Crystallographic Overlays : Superimpose SC-XRD structures with protein active sites (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) to identify steric clashes or favorable π-π interactions .
Q. How do solvent and temperature affect crystallization for SC-XRD studies?
Slow evaporation from ethanol at 296 K yields high-quality crystals. Monoclinic systems (e.g., P2₁/c) dominate due to planar molecular geometry, with Z = 4 and packing stabilized by C–H···N interactions (2.7–3.1 Å) . Disorder in phenyl rings is minimized using low-temperature (100 K) data collection .
Q. What are common pitfalls in optimizing synthetic yields?
- Byproduct Formation : Competing cyclization pathways (e.g., thieno vs. pyrrolo derivatives) require strict stoichiometric control of reagents like cyanoacetic acid hydrazide .
- Purification Challenges : Column chromatography (silica gel, hexane/EtOAc) separates regioisomers, but repeated recrystallization may degrade heat-sensitive products .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume | 1527.07 ų | |
| R factor | 0.046 | |
| Data/parameter | 24.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
